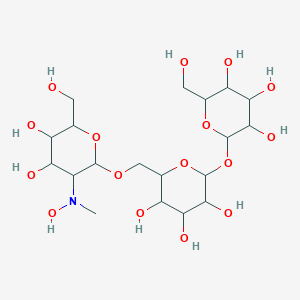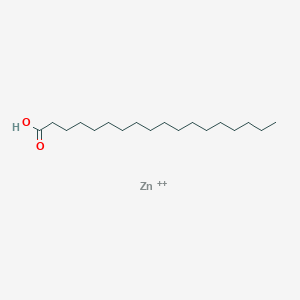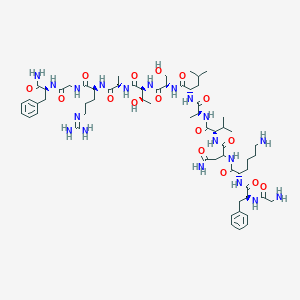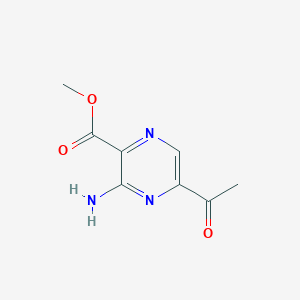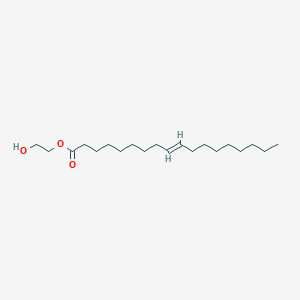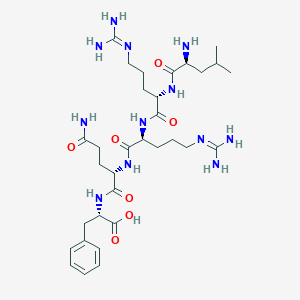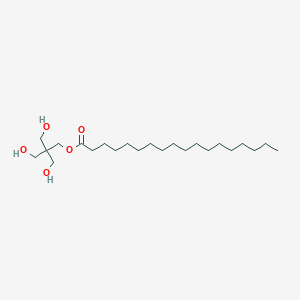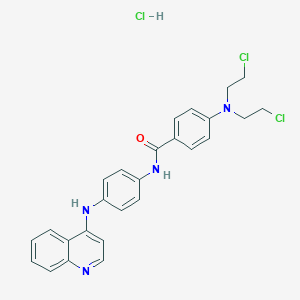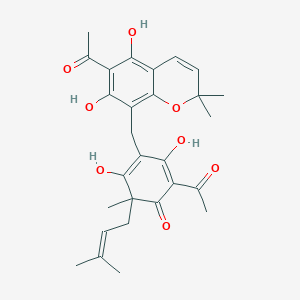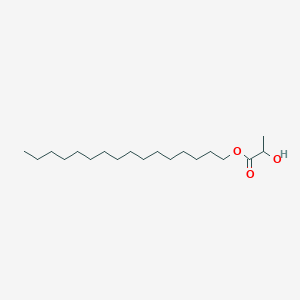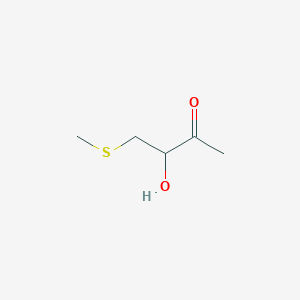
1-Acetyl-2-(methylthio)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-2-(methylthio)ethanol, also known as AME, is a sulfur-containing organic compound. It is commonly used in the fragrance industry as a flavoring agent due to its unique aroma. In recent years, AME has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-Acetyl-2-(methylthio)ethanol is not well understood. However, it is believed that the sulfur-containing group in 1-Acetyl-2-(methylthio)ethanol plays a role in its biological activity. This group may interact with enzymes or other proteins in the body, leading to the observed therapeutic effects.
Biochemical and Physiological Effects
1-Acetyl-2-(methylthio)ethanol has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, 1-Acetyl-2-(methylthio)ethanol has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to increase the activity of certain enzymes, such as superoxide dismutase, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Acetyl-2-(methylthio)ethanol in lab experiments is its unique aroma, which can be used to study olfactory responses in animals. Additionally, 1-Acetyl-2-(methylthio)ethanol is relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, one limitation of using 1-Acetyl-2-(methylthio)ethanol is its potential toxicity. While 1-Acetyl-2-(methylthio)ethanol has been shown to be relatively safe in low doses, high doses may cause adverse effects.
Future Directions
There are several potential future directions for research on 1-Acetyl-2-(methylthio)ethanol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a natural preservative in the food industry. Additionally, further research is needed to fully understand the mechanism of action of 1-Acetyl-2-(methylthio)ethanol and its potential toxicity in high doses.
Conclusion
In conclusion, 1-Acetyl-2-(methylthio)ethanol is a sulfur-containing organic compound with potential therapeutic applications. Its unique aroma and relative ease of synthesis make it a useful tool for scientific research. While further research is needed to fully understand its mechanism of action and potential toxicity, 1-Acetyl-2-(methylthio)ethanol shows promise as a treatment for inflammatory diseases, as well as a natural preservative and alternative to traditional antibiotics.
Synthesis Methods
The synthesis of 1-Acetyl-2-(methylthio)ethanol is typically achieved through a multi-step process. The first step involves the reaction of acetic anhydride with 2-mercaptoethanol to form 1-acetyl-2-mercaptoethanol. This intermediate is then oxidized using a mild oxidizing agent, such as hydrogen peroxide, to form 1-Acetyl-2-(methylthio)ethanol. The purity of the final product can be improved through recrystallization or distillation.
Scientific Research Applications
1-Acetyl-2-(methylthio)ethanol has shown potential therapeutic applications in several areas of research. One study found that 1-Acetyl-2-(methylthio)ethanol has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Another study showed that 1-Acetyl-2-(methylthio)ethanol has antioxidant properties, which could make it a useful tool for preventing oxidative stress-related diseases. Additionally, 1-Acetyl-2-(methylthio)ethanol has been shown to have antifungal and antibacterial properties, which could make it a potential alternative to traditional antibiotics.
properties
CAS RN |
137946-06-6 |
|---|---|
Product Name |
1-Acetyl-2-(methylthio)ethanol |
Molecular Formula |
C5H10O2S |
Molecular Weight |
134.2 g/mol |
IUPAC Name |
3-hydroxy-4-methylsulfanylbutan-2-one |
InChI |
InChI=1S/C5H10O2S/c1-4(6)5(7)3-8-2/h5,7H,3H2,1-2H3 |
InChI Key |
MOXNEWFOZOXNLI-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CSC)O |
Canonical SMILES |
CC(=O)C(CSC)O |
synonyms |
2-Butanone, 3-hydroxy-4-(methylthio)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




